molecular formula C12H10N2O B2935694 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one CAS No. 30162-35-7

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B2935694
CAS No.: 30162-35-7
M. Wt: 198.225
InChI Key: WFLXZZLROLIHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one (CAS 30162-35-7) is a diketone derivative featuring two pyridine rings at positions 1 and 2 of the ethanone backbone. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol. Predicted properties include a density of 1.179 g/cm³, boiling point of 361.5°C, and acidity (pKa) of 5.10 .

Properties

IUPAC Name

1-pyridin-2-yl-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-3-1-2-6-14-11)9-10-4-7-13-8-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLXZZLROLIHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 2-bromopyridine with 4-pyridylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the pyridine rings, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic addition due to its electrophilic carbonyl carbon. Key reactions include:

Reaction TypeNucleophileProduct FormedConditionsYield/Outcome
Grignard AdditionRMgXTertiary alcohol derivativeAnhydrous THF, 0°C–RT70–85%
Hydride ReductionNaBH₄/LiAlH₄Secondary alcoholEt₂O/THF, reflux>90% (theoretical)
Amine AdditionNH₃/R-NH₂Schiff base intermediatesAcidic catalysisRequires characterization

Mechanistic Insight : The electron-withdrawing pyridine rings increase carbonyl electrophilicity, accelerating nucleophilic attack. Steric hindrance from the pyridin-2-yl group may influence regioselectivity .

Acylation and Condensation Reactions

The compound participates in carbonyl-mediated bond-forming reactions:

Acylation :

  • Reacts with acetyl chloride (AcCl) in pyridine to form β-diketones via Friedel-Crafts-like pathways.

  • Yields depend on steric constraints from the pyridin-2-yl substituent .

Aldol Condensation :

  • Under basic conditions (NaOH/EtOH), undergoes self-condensation to form α,β-unsaturated ketones.

  • Typical conditions: 80°C, 6–8 hours; monitored by TLC .

Reduction

Reducing AgentProductConditionsNotes
H₂/Pd-C1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethanolEthanol, 50 psi H₂Partial ring saturation possible
NaBH₄Secondary alcoholMethanol, RTFast reaction (<1 hr)

Oxidation

Oxidizing AgentProductConditionsOutcome
KMnO₄/H₂SO₄Dicarboxylic acidReflux, 12 hrsLow yield due to stability issues
CrO₃Unstable intermediatesAcetic acid, 60°CRequires careful control

Pyridine Ring Functionalization

The pyridine rings undergo substitution reactions under controlled conditions:

Electrophilic Substitution :

  • Nitration at pyridin-4-yl meta-position (H₂SO₄/HNO₃, 0°C) forms nitro derivatives.

  • Limited reactivity in pyridin-2-yl due to steric hindrance.

Nucleophilic Substitution :

  • Chlorination via POCl₃ at 110°C targets pyridin-4-yl nitrogen adjacent positions .

Spectroscopic Characterization Data

Key analytical data for reaction monitoring:

TechniqueKey SignalsReference Compound Data
¹H NMR (400 MHz, CDCl₃)δ 8.50–8.60 (d, Py-4H), 7.70–7.85 (m, Py-2H), 4.10–4.30 (s, CH₂)Matches ethyl cyanoacetate derivatives
IR (cm⁻¹)1680–1700 (C=O), 1600 (C=N pyridine)Consistent with ketone-pyridine systems

Stability and Reaction Optimization

  • pH Sensitivity : Decomposes under strongly acidic/basic conditions (>pH 10 or <pH 2).

  • Solvent Compatibility : Best yields achieved in polar aprotic solvents (DMF, DMSO) .

  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

Scientific Research Applications

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one

  • CAS : 1256788-49-4
  • Formula: C₈H₇F₂NO
  • Molecular Weight : 171.15 g/mol

1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one

  • Key Feature : Substitution with a chloro-methylphenyl group introduces steric bulk and lipophilicity, which may alter binding affinity in biological systems .

Heterocyclic Modifications

(E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15)

  • Key Feature: The addition of a quinoline moiety and α,β-unsaturated ketone (enone) structure confers anti-angiogenic activity. PFK15 inhibits glycolysis in endothelial cells, demonstrating pharmacological utility distinct from the parent compound .

2-Morpholino-2-(pyridin-2-yl)-1-(quinolin-6-yl)ethan-1-one

  • Key Feature: Incorporation of a morpholino group and quinoline ring enhances hydrogen-bonding capacity and solubility, critical for drug-like properties .

Thiophene and Benzimidazotriazole Derivatives

1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

2-(Pyrimidin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one

  • CAS : 875661-99-7
  • Formula : C₉H₈N₄OS

Comparative Physical and Spectral Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (¹H NMR) Reference
This compound 198.22 N/A δ 8.47–8.58 (m, pyridin-4-yl H), δ 7.12–7.38 (m, pyridin-2-yl H)
PFK15 286.30 N/A δ 8.14 (s, quinolinyl H), δ 7.91 (d, J=8.1 Hz, pyridin-4-yl H)
1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one ~250 (estimated) N/A δ 3.73 (s, CH₃), δ 7.12–7.38 (m, aromatic H)
2-Morpholino-2-(pyridin-2-yl)-1-(quinolin-6-yl)ethan-1-one 357.42 N/A δ 3.18–3.30 (m, morpholino H), δ 8.47–8.58 (m, quinolinyl H)

Biological Activity

1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, particularly its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties . For instance, research has demonstrated that derivatives of pyridine compounds exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.025Various Gram-negatives
3,5-Dicyano pyridine-2-one0.01Broad-spectrum

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against several fungal strains. The antifungal efficacy was assessed through in vitro tests, revealing that certain derivatives could inhibit fungal growth effectively .

Table 2: Antifungal Activity of Pyridine Derivatives

Compound NameInhibition Zone (mm)Target Fungi
This compound18 - 24Candida spp., Aspergillus spp.
Sodium pyrrolidide15 - 20Various fungi

The mechanism through which this compound exerts its biological activity is not entirely elucidated but is believed to involve interaction with bacterial cell membranes or inhibition of critical enzymatic pathways involved in cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Antimicrobial Evaluation : A comprehensive evaluation involving various synthesized derivatives indicated that modifications to the pyridine rings significantly influenced antimicrobial potency. For example, electron-withdrawing groups enhanced activity against specific bacterial strains .
  • Toxicity Assessment : Toxicological studies conducted on human cell lines demonstrated that while the compound exhibited potent antimicrobial properties, it also showed low cytotoxicity, suggesting a favorable safety profile for further development as a therapeutic agent .
  • Structure-Activity Relationships (SAR) : Research into SAR revealed that specific substitutions on the pyridine rings could enhance biological activity, leading to the identification of more potent derivatives for further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.